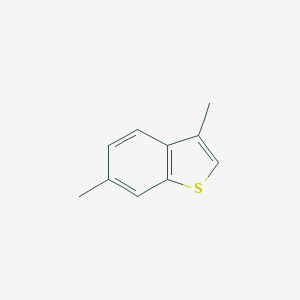
3,6-Dimethyl-1-benzothiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dimethyl-1-benzothiophene (DMBT) is a compound that belongs to the class of heterocyclic organic compounds. It is a sulfur-containing aromatic compound that is widely used in scientific research due to its unique chemical properties. DMBT is synthesized through various methods, and it has been found to have several biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3,6-Dimethyl-1-benzothiophene is not fully understood. However, it has been found to interact with various biological targets, including enzymes, receptors, and DNA. This compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. This compound has also been found to bind to the estrogen receptor, which may have implications for breast cancer treatment.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been found to have antioxidant properties, which may have implications for the treatment of oxidative stress-related diseases. This compound has also been found to have anti-inflammatory properties, which may have implications for the treatment of inflammatory diseases. This compound has been found to have antitumor properties, which may have implications for the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
3,6-Dimethyl-1-benzothiophene has several advantages for lab experiments. It is easy to synthesize, and it is relatively stable. This compound is also readily available, and it is inexpensive. However, this compound has some limitations for lab experiments. It is not water-soluble, which may limit its use in aqueous systems. This compound is also sensitive to light, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the research on 3,6-Dimethyl-1-benzothiophene. One future direction is the development of new synthesis methods for this compound. Another future direction is the investigation of the mechanism of action of this compound. Further research is needed to fully understand the interactions of this compound with biological targets. Another future direction is the investigation of the potential therapeutic applications of this compound. This compound has been found to have several biochemical and physiological effects, and further research is needed to determine its potential as a therapeutic agent.
Conclusion:
In conclusion, this compound is a sulfur-containing aromatic compound that is widely used in scientific research. It can be synthesized through various methods, and it has several scientific research applications. The mechanism of action of this compound is not fully understood, but it has been found to have several biochemical and physiological effects. This compound has several advantages for lab experiments, but it also has some limitations. There are several future directions for the research on this compound, including the development of new synthesis methods, investigation of the mechanism of action, and investigation of the potential therapeutic applications.
Synthesemethoden
3,6-Dimethyl-1-benzothiophene can be synthesized through various methods, including the Houben-Hoesch reaction, the Gewald reaction, and the Pummerer rearrangement. The Houben-Hoesch reaction involves the reaction of 2-methylthiophene with acetylene in the presence of a catalyst to yield this compound. The Gewald reaction involves the reaction of 2-methylthiophene with α-bromoacetophenone in the presence of a base to yield this compound. The Pummerer rearrangement involves the reaction of 2-methylthiophene with sulfur dichloride in the presence of a base to yield this compound.
Wissenschaftliche Forschungsanwendungen
3,6-Dimethyl-1-benzothiophene has been found to have several scientific research applications, including its use as a fluorescent probe, a ligand for metal ions, and a building block for the synthesis of other compounds. This compound is also used in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Eigenschaften
| 16587-50-1 | |
Molekularformel |
C10H10S |
Molekulargewicht |
162.25 g/mol |
IUPAC-Name |
3,6-dimethyl-1-benzothiophene |
InChI |
InChI=1S/C10H10S/c1-7-3-4-9-8(2)6-11-10(9)5-7/h3-6H,1-2H3 |
InChI-Schlüssel |
PMTCJOMGGOAEBB-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C(=CS2)C |
Kanonische SMILES |
CC1=CC2=C(C=C1)C(=CS2)C |
Synonyme |
3,6-Dimethylbenzo[b]thiophene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


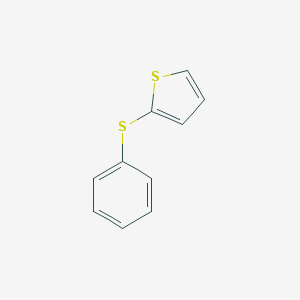
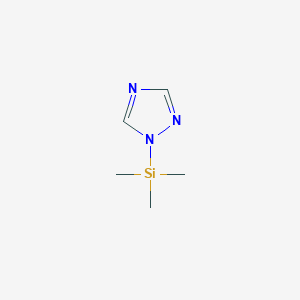


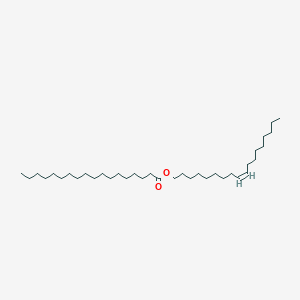

![1-Azabicyclo[2.1.0]pentane, 4-phenyl-3-(phenylimino)-](/img/structure/B101951.png)
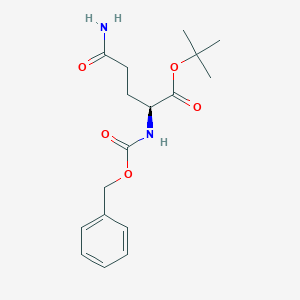

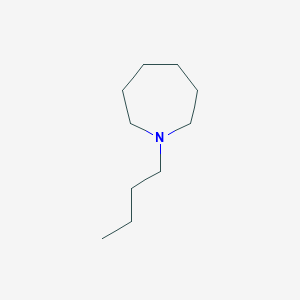

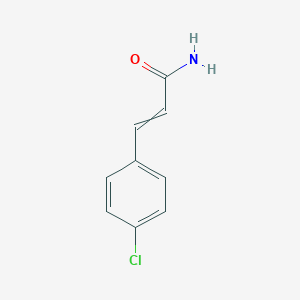
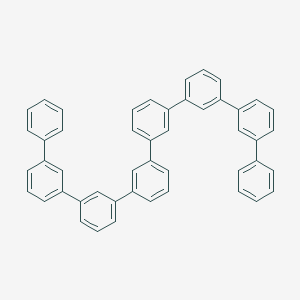
![1H-Pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B101962.png)
